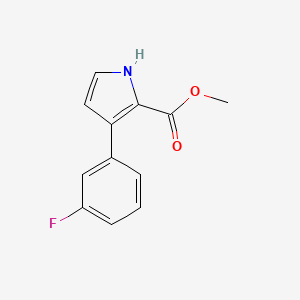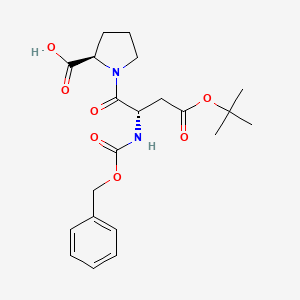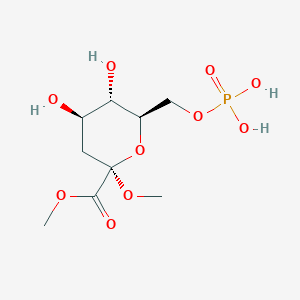
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate: is a biochemical compound with the molecular formula C9H17O10P and a molecular weight of 316.20 . This compound is primarily used in proteomics research and is known for its solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and methylation. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biochemicals and other industrial products.
作用機序
The mechanism of action of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are essential for various cellular processes . The molecular targets and pathways involved include the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate include:
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-(diphenyl Phosphate): This compound has a similar structure but includes diphenyl phosphate instead of phosphate.
3-Deoxy-D-arabino-heptulosonate 7-phosphate: This compound is a key intermediate in the shikimate pathway and is structurally related.
Uniqueness
This compound is unique due to its specific functional groups and its role in proteomics research. Its solubility in water and its ability to act as a substrate for enzymes in the shikimate pathway make it particularly valuable for scientific research .
特性
分子式 |
C9H17O10P |
|---|---|
分子量 |
316.20 g/mol |
IUPAC名 |
methyl (2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9-/m1/s1 |
InChIキー |
KJQADXROFHHYNJ-JAGXHNFQSA-N |
異性体SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |
正規SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


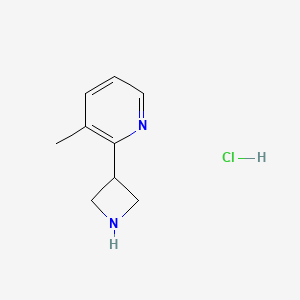
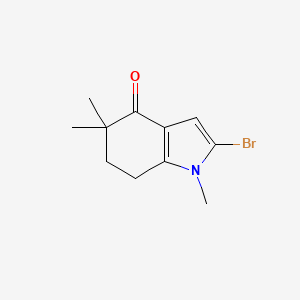
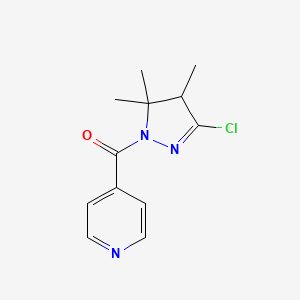
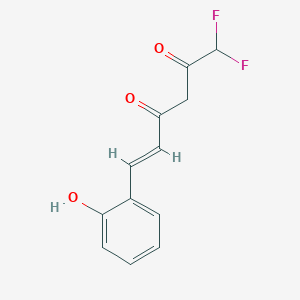
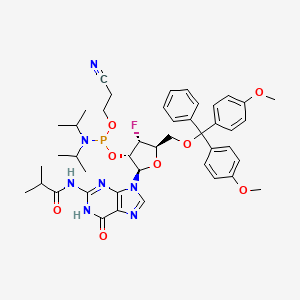
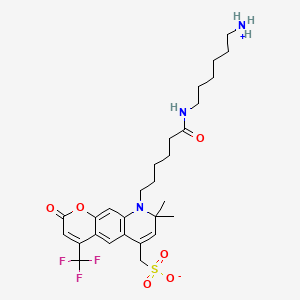
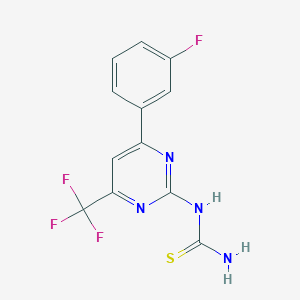
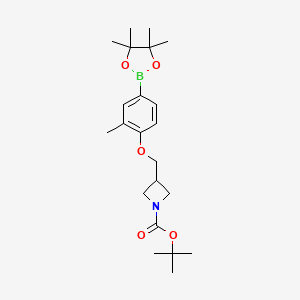
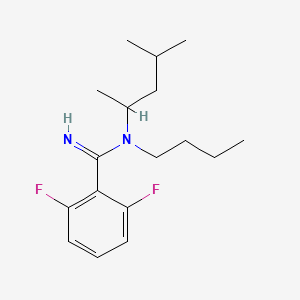

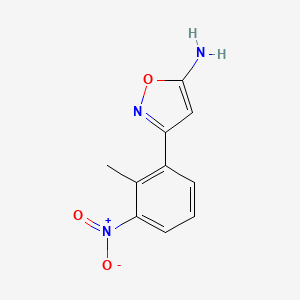
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
